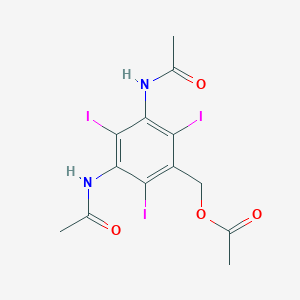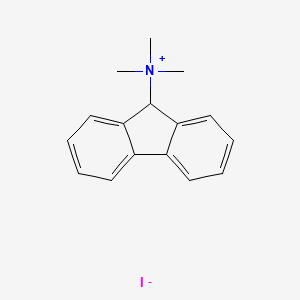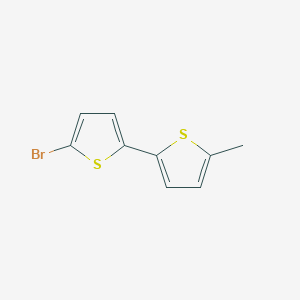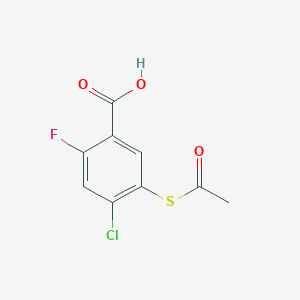
Ethyl deca-2,4,6-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le décanoate d'éthyle-2,4,6-triénoïque est un composé organique caractérisé par la présence de trois doubles liaisons conjuguées au sein de sa chaîne carbonée
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le décanoate d'éthyle-2,4,6-triénoïque peut être synthétisé par diverses méthodes, notamment les réactions de couplage croisé catalysées par le palladium. L'une de ces méthodes implique l'alcénylation d'éthyle (E)- et (Z)-β-bromoacrylates utilisant un couplage de Negishi catalysé par le palladium . Cette méthode garantit une haute stéréosélectivité et pureté du produit.
Méthodes de production industrielle
La production industrielle du décanoate d'éthyle-2,4,6-triénoïque implique généralement une synthèse à grande échelle utilisant des réactions de couplage croisé catalysées par le palladium similaires. Le processus est optimisé pour un rendement et une pureté élevés, ce qui le rend adapté aux applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
Le décanoate d'éthyle-2,4,6-triénoïque subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution: Les réactifs courants incluent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, l'ammoniac).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut entraîner la formation d'alcools.
Applications de la recherche scientifique
Le décanoate d'éthyle-2,4,6-triénoïque a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier les systèmes conjugués et leur réactivité.
Médecine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industrie: Utilisé dans la synthèse de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du décanoate d'éthyle-2,4,6-triénoïque implique son interaction avec des cibles et des voies moléculaires au sein des systèmes biologiques. Les doubles liaisons conjuguées dans sa structure lui permettent de participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec des molécules biologiques .
Applications De Recherche Scientifique
Ethyl deca-2,4,6-trienoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl deca-2,4,6-trienoate involves its interaction with molecular targets and pathways within biological systems. The conjugated double bonds in its structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Décanoate de méthyle-2,4,6-triénoïque: Similaire en structure mais avec un groupe ester méthylique au lieu d'un groupe ester éthylique.
Acide décanoïque-2,4,6-triénoïque: Similaire en structure mais avec un groupe acide carboxylique au lieu d'un groupe ester.
Unicité
Le décanoate d'éthyle-2,4,6-triénoïque est unique en raison de son groupe ester spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses composés similaires. Cette unicité le rend précieux pour des applications spécifiques en recherche et en industrie.
Propriétés
Numéro CAS |
143371-40-8 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
ethyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3 |
Clé InChI |
HBJMCXQIYRADQA-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
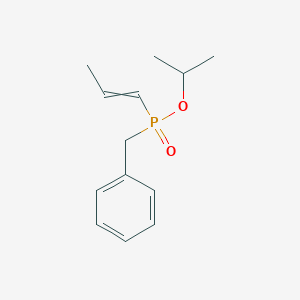


![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
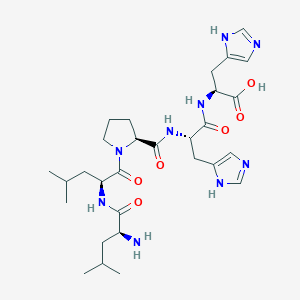

![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
